Cas no 1807184-09-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate)

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate
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- インチ: 1S/C13H11BrF3NO2S/c1-2-20-12(19)5-8-3-4-11(21-13(15,16)17)10(7-18)9(8)6-14/h3-4H,2,5-6H2,1H3
- InChIKey: AQXYHJFYPCYIFZ-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C=CC=1CC(=O)OCC)SC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 410
- トポロジー分子極性表面積: 75.4
- 疎水性パラメータ計算基準値(XlogP): 4.1
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015020672-1g |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate |
1807184-09-3 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate 関連文献
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Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetateに関する追加情報
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate (CAS No. 1807184-09-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate, identified by its CAS number 1807184-09-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including a bromomethyl group, a cyano substituent, and a trifluoromethylthio moiety, make it an invaluable building block for medicinal chemists.
The< strong>Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate molecule exhibits a high degree of functional diversity, which is attributed to its multifaceted substitution pattern. The presence of the bromomethyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the introduction of aryl or vinyl groups. This capability is particularly useful in constructing complex heterocyclic scaffolds that are prevalent in modern drug candidates.
Additionally, the cyano group introduces a polar electron-withdrawing effect, which can modulate the electronic properties of the aromatic ring. This feature is often exploited to enhance binding affinity to biological targets by influencing charge distribution and hydrogen bonding interactions. The trifluoromethylthio substituent, on the other hand, contributes to metabolic stability and lipophilicity, key factors in drug design for improving pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. The< strong>Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate has emerged as a key precursor in the synthesis of small-molecule inhibitors targeting amyloid-beta aggregation and tau protein hyperphosphorylation. For instance, derivatives of this compound have shown promising activity in preclinical studies by interfering with pathological protein misfolding processes.
The< strong>Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate also finds applications in the development of anti-inflammatory agents. The trifluoromethylthio group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and improved bioavailability. Furthermore, the cyano group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. These properties have led to its use in synthesizing novel nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
Another emerging area where this compound has shown promise is in antiviral drug discovery. The bromomethyl group allows for facile introduction of diverse pharmacophores through palladium-catalyzed cross-coupling reactions, enabling the construction of complex viral protease inhibitors. Recent studies have highlighted its role in synthesizing inhibitors targeting viral enzymes essential for replication, demonstrating its potential as a lead compound in antiviral therapy.
The< strong>Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate is also utilized in materials science applications beyond pharmaceuticals. Its unique electronic properties make it suitable for use as a precursor in organic electronics, particularly in the synthesis of conductive polymers and organic semiconductors. These materials are integral to next-generation technologies such as flexible electronics and organic light-emitting diodes (OLEDs).
In conclusion, Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethylthio)phenylacetate (CAS No. 1807184-09-3) is a multifunctional intermediate with broad applications across multiple industries. Its structural versatility and reactivity make it an indispensable tool for synthetic chemists working on cutting-edge pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new therapeutic targets and technological innovations, the importance of this compound is likely to grow even further.
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